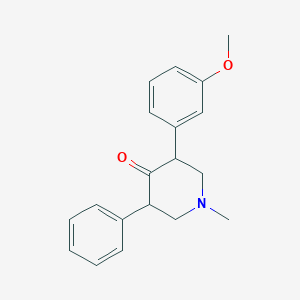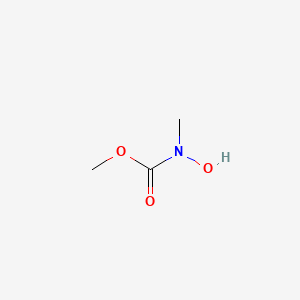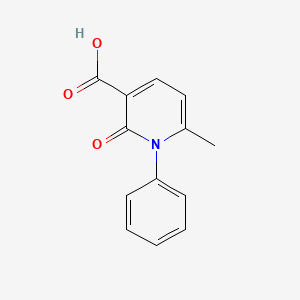
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product output.
化学反応の分析
Types of Reactions
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Similar structure but with different substituents on the phenyl ring.
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but with a different core structure.
Uniqueness
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is unique due to its combination of a nitro group, morpholine ring, and phenyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-2-1-3-7-15)17-14(5-4-8-16(17)21(23)24)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
InChIキー |
UGTRVMAQBPWFBM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Azidoethyl)phenyl]ethan-1-one](/img/structure/B8563640.png)

![tert-Butyl N-(cyclopropylmethyl)-N-[(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl]carbamate](/img/structure/B8563654.png)








